
Meloside A
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Meloside A or related compounds typically involves complex chemical reactions and processes. For instance, the synthesis of crystalline vanadium silicate with MEL structure utilizes tetraethyl orthosilicate and vanadyl sulfate as raw materials, with tetrabutylammonium hydroxide as an additive, demonstrating the intricate procedures involved in producing materials with specific molecular structures (Rao et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds like this compound is often complex and requires advanced analytical techniques for elucidation. The study on melem, an intermediate during condensation of melamine rings to graphitic carbon nitride, through X-ray powder diffractometry and solid-state NMR, showcases the detailed analysis needed to understand the molecular structure of such compounds (Jürgens et al., 2003).
Chemical Reactions and Properties
This compound's chemical reactions and properties are key to its potential applications. For example, the synthesis and structure of 2,5,8-triazido-s-heptazine highlight the energetic and luminescent properties of nitrogen-rich carbon nitrides, indicating the relevance of such studies in understanding this compound's chemical behavior (Miller et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as thermal stability and electrical conductivity, are crucial for its potential applications. Research on graft copolymers of melamine shows how modifications in the chemical structure can impact the material's thermal stability, electrical conductivity, and optical properties, providing insights into the physical properties of this compound (Kaya & Yildirim, 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other substances, are vital for understanding its potential uses. Studies on the synthesis and catalytic properties of metallo-titanium silicate molecular sieves with MEL topology offer a glimpse into how this compound and related compounds could serve as catalysts in various chemical reactions (Reddy et al., 1994).
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität in der medizinischen Forschung
Meloside A, identifiziert als Isovitexin 2’'-O-glucosid, ist ein Phenylpropanoid, das aus Gerste isoliert wurde und für seine antioxidativen Eigenschaften bekannt ist {svg_1}. In der medizinischen Forschung sind Antioxidantien von entscheidender Bedeutung, da sie Zellen vor Schäden schützen, die durch freie Radikale verursacht werden. Die schützenden Eigenschaften von this compound gegen übermäßige UV-B-Strahlung und seine Verbindung zur Pathogenresistenz machen es zu einer Verbindung, die für weitere medizinische Studien von Interesse ist {svg_2}.
Pharmakologische Anwendungen
In der Pharmakologie wurde this compound für seine hohe antioxidative Aktivität unter den in Silene repens untersuchten Verbindungen festgestellt, was auf ein Potenzial für therapeutische Anwendungen hindeutet {svg_3}. Antioxidantien wie this compound sind wertvoll für ihre Fähigkeit, freie Radikale zu neutralisieren, was Zellschäden verhindern und zur Behandlung verschiedener Krankheiten beitragen kann.
Landwirtschaftliche Bedeutung
Die Rolle von this compound in der Landwirtschaft hängt mit seinem Vorkommen in Gerste und den damit verbundenen schützenden Eigenschaften gegen Umweltstressoren wie UV-B-Strahlung zusammen {svg_4}. Dies könnte für die Entwicklung von Getreidesorten mit verbesserter Resistenz gegen raue Umweltbedingungen von Bedeutung sein, wodurch die landwirtschaftliche Produktivität gesteigert werden kann.
Umweltanwendungen
Zu den Umweltanwendungen von this compound könnte die Verwendung als natürliches Mittel zum Schutz von Ökosystemen vor Schäden durch UV-B-Strahlung gehören. Seine antioxidativen Eigenschaften könnten auch bei Bioreinigungsverfahren von Vorteil sein, um oxidative Umweltverschmutzer zu mindern {svg_5}.
Safety and Hazards
When handling Meloside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
Wirkmechanismus
Target of Action
Meloside A, also known as Isovitexin 2’'-O-β-D-glucoside, is a phenylpropanoid extracted from barley . It exhibits antioxidant properties and protective properties against excess UV-B radiation . It has also been linked to resistance to pathogens .
Mode of Action
Its antioxidant properties suggest that it may neutralize harmful free radicals in the body, thereby protecting cells from damage . Its protective properties against UV-B radiation suggest that it may absorb or scatter harmful UV-B radiation, thereby preventing it from damaging the skin . Its role in pathogen resistance suggests that it may enhance the immune response or have antimicrobial properties .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation . Its role in UV-B protection suggests it may affect pathways related to DNA repair and cell survival . Its role in pathogen resistance suggests it may affect immune response pathways .
Pharmacokinetics
It is known that this compound is a phenylpropanoid, a class of compounds known for their bioavailability and diverse biological activities .
Result of Action
The result of this compound’s action is the protection of cells from damage. Its antioxidant properties help neutralize harmful free radicals, thereby preventing oxidative stress and inflammation . Its protective properties against UV-B radiation help prevent skin damage . Its role in pathogen resistance helps enhance the immune response and may provide antimicrobial benefits .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antioxidant and UV-B protective properties may be more beneficial in environments with high levels of oxidative stress or UV-B radiation . Its role in pathogen resistance may be more beneficial in environments with a high risk of infection . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTTXGQDIROLTQ-FASGCTRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940411 | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60767-80-8, 189033-11-2 | |
| Record name | Isovitexin 2′′-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60767-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meloside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060767808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions Meloside A exhibits antioxidant activity. Could you elaborate on the significance of this finding within the context of the study?
A1: The study investigated the phytochemical profile of Silene repens and the impact of various treatments on its bioactive compound production. [] The identification of this compound, alongside other glycosylflavones and ecdysteroids, contributes to a better understanding of the plant's chemical makeup. [] Furthermore, the discovery of this compound's antioxidant activity, comparable to the more abundant Sileneside E and Schaftoside, suggests its potential value as a natural antioxidant. [] This is particularly relevant as the search for natural antioxidants for potential applications in food preservation, cosmetics, and medicine is an active area of research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)

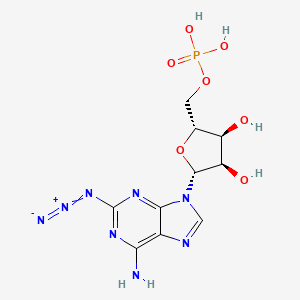

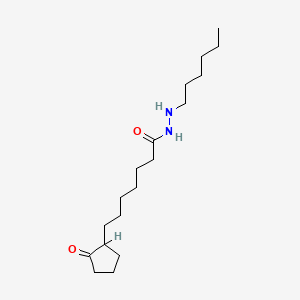

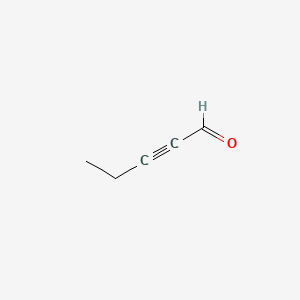
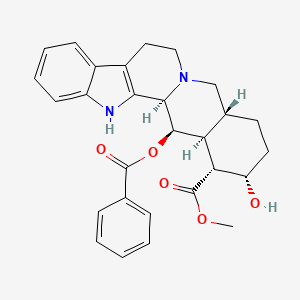
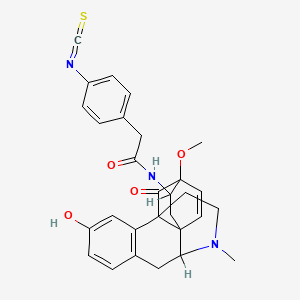
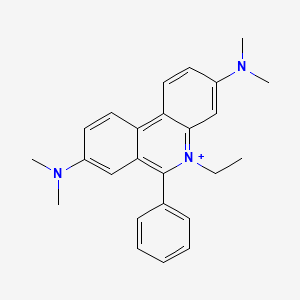
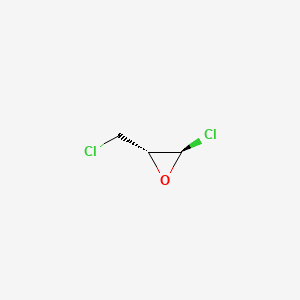
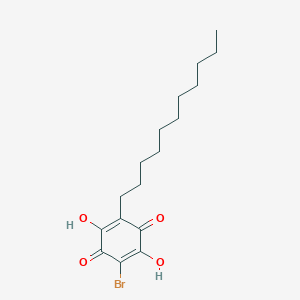
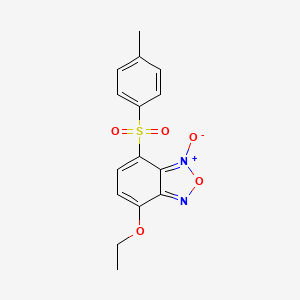
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)